(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
Description
The compound (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a thiazolidinone derivative featuring a furan-2-ylmethylene substituent, a butanamido linker, and a terminal benzoic acid group. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzoic acid moiety contributes to acidity and hydrogen-bonding capabilities, which could influence receptor binding.
Properties
IUPAC Name |
4-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-16(20-13-7-5-12(6-8-13)18(24)25)4-1-9-21-17(23)15(28-19(21)27)11-14-3-2-10-26-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)(H,24,25)/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHUSLIYMMEAV-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclodehydration of 1,4-dicarbonyl compounds.
Synthesis of Thioxothiazolidinone: This moiety can be prepared by reacting thiosemicarbazide with α-haloketones under basic conditions.
Coupling Reactions: The furan and thioxothiazolidinone units are coupled through a condensation reaction, often using a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Nitrobenzoic acids and halobenzoic acids.
Scientific Research Applications
(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The biological activity of (E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is primarily attributed to its ability to interact with bacterial cell membranes and enzymes. The furan ring and thioxothiazolidinone moiety can disrupt membrane integrity and inhibit key enzymes, leading to cell death . Additionally, the benzoic acid group can enhance the compound’s ability to penetrate bacterial cells .
Comparison with Similar Compounds
Structural Features
The compound’s structure can be compared to other thiazolidinone derivatives with variations in substituents, linkers, and terminal groups. Key analogs include:
Key Observations :
- Substituent Effects : The furan-2-ylmethylene group in the target compound contrasts with indolylmethylene () and 3-methoxybenzylidene (). Furan’s smaller heterocyclic ring may reduce steric hindrance compared to bulkier indole or methoxybenzylidene groups.
- Acidity : The predicted pKa (~4.2) of the benzoic acid group aligns with analogs like ’s compound (pKa 4.25), suggesting similar ionization behavior under physiological conditions.
Physicochemical Properties
- Solubility : The butanamido linker may increase hydrophilicity compared to shorter linkers (e.g., acetamido), though this could be offset by the hydrophobic furan ring.
- Density : ’s analog has a predicted density of 1.52 g/cm³, suggesting moderate packing efficiency. The target compound’s density is likely similar but slightly higher due to the longer linker.
Biological Activity
(E)-4-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid, a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a complex molecular structure that contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the furan moiety and thiazolidinone framework suggests potential interactions with biological targets, making it a subject of interest for medicinal chemistry.
Biological Activity Overview
Research indicates that compounds containing the thiazolidinone structure exhibit a range of biological activities, including:
- Antiproliferative Activity : Studies have shown that similar thiazolidinone derivatives exhibit moderate to strong antiproliferative effects against various cancer cell lines. For instance, compounds with electron-donating groups have been identified as more cytotoxic, particularly in human leukemia cells .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, although specific data on this compound is limited. The thiazolidinone scaffold is often associated with antibacterial and antifungal effects .
Anticancer Activity
In a study focusing on thiazolidinone derivatives, compounds similar to this compound were synthesized and tested for their anticancer properties. The results indicated:
- Cell Line Studies : The synthesized compounds exhibited significant cytotoxicity against human leukemia cell lines in a dose-dependent manner. The most potent compounds were noted to induce apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest .
Antimicrobial Activity
While specific studies on the antimicrobial effects of this compound are sparse, related thiazolidinone compounds have shown promising results against various pathogens. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Case Studies
-
Case Study on Antiproliferative Effects :
- Objective : To evaluate the antiproliferative effects of thiazolidinone derivatives.
- Methodology : MTT assays were conducted on different human leukemia cell lines.
- Findings : Compounds with specific substitutions showed enhanced cytotoxicity, indicating structure-activity relationships that could guide future drug design.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial potential of related thiazolidinones.
- Methodology : In vitro testing against Gram-positive and Gram-negative bacteria.
- Findings : Several derivatives exhibited significant antibacterial activity, supporting further investigation into their therapeutic applications.
Data Table: Biological Activities of Related Thiazolidinones
| Compound Name | Antiproliferative Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate | Effective against E. coli | DNA fragmentation |
| Compound B | Strong | Effective against S. aureus | Cell wall synthesis inhibition |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
